molecular formula C11H19NO6 B14376782 Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate CAS No. 88226-61-3

Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate

Cat. No.: B14376782
CAS No.: 88226-61-3
M. Wt: 261.27 g/mol
InChI Key: YUENQXZRSBCBRP-UHFFFAOYSA-N
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Description

Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyloxy group, and a nitro group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate typically involves the esterification of 2-nitrohexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrohexanoic acid and ethanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 2-nitrohexanoic acid and ethanol.

    Reduction: Ethyl 2-[(amino)methyl]-2-nitrohexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and nitro group reduction.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate involves its chemical reactivity, particularly the hydrolysis of the ester bond and the reduction of the nitro group. These reactions can lead to the formation of active intermediates that interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(acetyloxy)methyl]-2-nitrobutanoate
  • Ethyl 2-[(acetyloxy)methyl]-2-nitropentanoate
  • Ethyl 2-[(acetyloxy)methyl]-2-nitroheptanoate

Uniqueness

Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is unique due to its specific hexanoate backbone, which imparts distinct chemical properties compared to its analogs with shorter or longer carbon chains

Properties

CAS No.

88226-61-3

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 2-(acetyloxymethyl)-2-nitrohexanoate

InChI

InChI=1S/C11H19NO6/c1-4-6-7-11(12(15)16,8-18-9(3)13)10(14)17-5-2/h4-8H2,1-3H3

InChI Key

YUENQXZRSBCBRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)C)(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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